N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine is an organic compound with the molecular formula C13H19NO2. This compound is recognized for its structural features, particularly the presence of a benzodioxole moiety, which contributes to its chemical properties and potential biological activities. The compound is classified under various categories, including psychoactive substances, due to its structural similarities with known psychoactive agents.
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine can be achieved through several methods. A common approach involves the alkylation of 1,3-benzodioxole with pentan-3-amine. This reaction typically requires a suitable base and solvent to facilitate the nucleophilic substitution.
This method yields N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine with good purity and yield.
The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine features a pentane chain attached to a benzodioxole group at one end. The structural formula can be represented as follows:
The compound has a molecular weight of approximately 219.30 g/mol. The InChI key for this compound is KXQZJZBRQKZVJH-UHFFFAOYSA-N, which can be used for database searches .
N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine can participate in various chemical reactions typical for amines and substituted aromatic compounds:
These reactions generally require specific conditions such as temperature control and solvent choice to achieve optimal yields.
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine is not fully elucidated but may involve interaction with neurotransmitter systems in the brain. Given its structural similarity to other psychoactive compounds, it may act as a serotonin receptor agonist or modulator.
N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine is typically a solid at room temperature with variable melting points depending on purity.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm its identity and purity .
N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine has potential applications in pharmacological research due to its psychoactive properties. It may serve as a lead compound for developing new therapeutic agents targeting central nervous system disorders.
Additionally, it can be utilized in studies investigating the effects of new psychoactive substances on human health and behavior .
This compound's unique structure makes it a subject of interest in medicinal chemistry and drug development fields.
N-(1,3-Benzodioxol-5-ylmethyl)pentan-3-amine is systematically named according to IUPAC conventions as N-(benzo[d][1,3]dioxol-5-ylmethyl)pentan-3-amine. This nomenclature precisely defines its core structure: a pentan-3-amine chain (diethylamino moiety) linked via a nitrogen atom to a benzodioxolylmethyl group. The molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol for the free base.
The compound is frequently isolated and characterized as its hydrobromide salt (Molecular Formula: C₁₃H₂₀BrNO₂; Molecular Weight: 302.21 g/mol), which enhances stability for research applications [2]. Key chemical identifiers include:
Table 1: Chemical Identifiers and Descriptors
Property | Value |
---|---|
Canonical SMILES | CCC(CC)NCC1=CC2=C(C=C1)OCO2 |
InChI Key | VVTVYMLHJCLZHX-UHFFFAOYSA-N |
InChI | InChI=1S/C₁₃H₁₉NO₂.BrH/c1-3-12(4-2)14-9-11-... |
Hydrogen Bond Donors | 1 (amine group) |
Hydrogen Bond Acceptors | 3 (amine nitrogen + two dioxole oxygens) |
Topological Polar Surface Area | 30.5 Ų |
The benzodioxole ring system contributes significant planarity and electron density, while the N-pentan-3-amine group introduces substantial steric bulk compared to simpler methylamine derivatives like MDMA. This structural configuration influences both lipophilicity (predicted LogP ~2.8) and molecular recognition at biological targets [2] [9].
The exploration of benzodioxolylalkylamines accelerated significantly following Alexander Shulgin’s systematic profiling of phenethylamine derivatives in the latter half of the 20th century. While not specifically documented in Shulgin’s widely known PiHKAL, the structural template N-(1,3-benzodioxol-5-ylmethyl)pentan-3-amine aligns with his investigations into N-alkylated and chain-extended analogs aiming to modulate psychoactive properties. Early synthetic routes for analogous compounds, such as 1-(1,3-benzodioxol-5-yl)-2-butanamine, were detailed in pivotal medicinal chemistry studies during the 1980s, focusing on asymmetric synthesis to isolate enantiomers with distinct neuropharmacological activities [3].
This compound emerged during efforts to develop entactogens—agents producing "touching within" effects characterized by emotional openness without intense hallucination. The 1986 landmark study by researchers investigating derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine highlighted the role of alpha-alkyl chain length and N-substitution in separating therapeutic potential from psychostimulant or hallucinogenic effects. Their work proposed these compounds as prototypes for a "novel therapeutic class" potentially useful in psychotherapy [3]. The pentan-3-amine variant represents a logical extension exploring bulkier N-dialkyl substituents, contrasting with simpler N-methyl or N-ethyl groups seen in MDMA ("ecstasy") or MBDB ("Eden") respectively [5] [7].
N-(1,3-Benzodioxol-5-ylmethyl)pentan-3-amine belongs to the phenethylamine superclass, sharing the core β-phenylethylamine backbone (aromatic ring + two-carbon chain + amine group) fundamental to endogenous neurotransmitters like dopamine and serotonin. Its structure features critical modifications influencing receptor affinity and functional activity:
1,3-Benzodioxole Ring System: Replaces the typical phenyl ring, enhancing electron density and resistance to metabolic deamination. This modification is shared with compounds like 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxy-N-ethylamphetamine (MDEA/MDE). The dioxole ring constrains rotation and facilitates π-stacking interactions within receptor binding pockets [9].
Methylene Linker (-CH₂-): Inserts a methylene spacer between the benzodioxole ring and the ethylamine chain, forming a benzylamine substructure (i.e., N-(benzodioxolylmethyl)amine rather than phenethylamine). This increases chain flexibility and alters the distance/orientation of the amine relative to the aromatic system compared to MDMA or MDA [2] [10].
N-Pentan-3-Amine Group: Features a branched N,N-diethylamino moiety (N-diethyl rather than N-methyl). This substantial hydrophobic bulk significantly impacts interactions within the transmembrane binding cavity of serotonin receptors, particularly 5-HT₂A. Recent structure-activity relationship (SAR) studies confirm that N-alkyl chain length profoundly influences affinity at 5-HT₂A receptors. Larger alkyl groups (beyond methyl/ethyl) generally decrease affinity but may enhance selectivity or alter efficacy profiles [9].
Table 2: Structural Comparison with Key Phenethylamine Derivatives
Compound | Core Structure | N-Substituent | α-Substituent | Relative 5-HT₂A Affinity |
---|---|---|---|---|
N-(1,3-Benzodioxol-5-ylmethyl)pentan-3-amine | Benzodioxolyl-CH₂- | -N(CH₂CH₃)₂ | H | Moderate (Predicted)¹ |
MDMA | Benzodioxolyl-CH₂-CH- | -CH₃ | -CH₃ | High |
MBDB ("Eden") | Benzodioxolyl-CH₂-CH- | -CH₃ | -CH₂CH₃ | High |
Ethyl-K (EBDP) | Benzodioxolyl-CH₂-CH- | -CH₂CH₃ | -CH₂CH₂CH₃ | Moderate |
Serotonin (5-HT) | 5-OH-Indolyl-CH₂-CH₂- | -H | H | High (Endogenous Agonist) |
¹ Affinity data extrapolated from structural analogues and SAR principles [7] [9].
Notably, replacing the α-methyl group (as seen in MDMA/MBDB) with hydrogen reduces steric hindrance near the chiral center and shortens the distance between the aromatic system and amine nitrogen. Concurrently, the bulky N-diethyl group likely directs the compound towards distinct interactions within receptor vestibules compared to primary or secondary amines. Recent computational and binding studies suggest such N,N-dialkyl benzylamines may exhibit biased agonism or functional selectivity at serotonin receptor subtypes compared to their phenethylamine counterparts [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7